2,2-dichloro-N-cyclopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dichloro-N-cyclopropylacetamide, also known as DCCP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DCCP belongs to the class of amides and is synthesized by the reaction of cyclopropylamine with chloroacetyl chloride.
Mechanism of Action
The mechanism of action of 2,2-dichloro-N-cyclopropylacetamide is not fully understood. However, it has been proposed that 2,2-dichloro-N-cyclopropylacetamide inhibits the activity of enzymes involved in the biosynthesis of important cellular components such as DNA, RNA, and proteins. 2,2-dichloro-N-cyclopropylacetamide has also been found to disrupt the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
2,2-dichloro-N-cyclopropylacetamide has been shown to have both biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 2,2-dichloro-N-cyclopropylacetamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 2,2-dichloro-N-cyclopropylacetamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
2,2-dichloro-N-cyclopropylacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. 2,2-dichloro-N-cyclopropylacetamide has also been found to have low toxicity, making it safe for use in lab experiments. However, 2,2-dichloro-N-cyclopropylacetamide has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2,2-dichloro-N-cyclopropylacetamide has a short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on 2,2-dichloro-N-cyclopropylacetamide. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of 2,2-dichloro-N-cyclopropylacetamide in treating various types of cancer. Another area of interest is its potential as an antifungal agent. Studies are needed to determine the mechanism of action of 2,2-dichloro-N-cyclopropylacetamide against fungi and to identify potential targets for drug development. Additionally, studies are needed to determine the safety and efficacy of 2,2-dichloro-N-cyclopropylacetamide in humans. Overall, 2,2-dichloro-N-cyclopropylacetamide has significant potential as a therapeutic agent, and further research is needed to fully understand its properties and potential applications.
In conclusion, 2,2-dichloro-N-cyclopropylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of 2,2-dichloro-N-cyclopropylacetamide.
Scientific Research Applications
2,2-dichloro-N-cyclopropylacetamide has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to possess antifungal, antibacterial, and anticancer properties. 2,2-dichloro-N-cyclopropylacetamide has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. It has also been found to inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
properties
CAS RN |
39084-90-7 |
---|---|
Product Name |
2,2-dichloro-N-cyclopropylacetamide |
Molecular Formula |
C5H7Cl2NO |
Molecular Weight |
168.02 g/mol |
IUPAC Name |
2,2-dichloro-N-cyclopropylacetamide |
InChI |
InChI=1S/C5H7Cl2NO/c6-4(7)5(9)8-3-1-2-3/h3-4H,1-2H2,(H,8,9) |
InChI Key |
BLRFDMOFTKEFJQ-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C(Cl)Cl |
Canonical SMILES |
C1CC1NC(=O)C(Cl)Cl |
Other CAS RN |
39084-90-7 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.